molecular formula C13H11ClFN B1632461 (2-Chloro-6-fluorophenyl)-P-tolyl-amine

(2-Chloro-6-fluorophenyl)-P-tolyl-amine

Cat. No. B1632461
M. Wt: 235.68 g/mol
InChI Key: LYTJUQLAYSVAEX-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)-P-tolyl-amine is a useful research compound. Its molecular formula is C13H11ClFN and its molecular weight is 235.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-fluorophenyl)-P-tolyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluorophenyl)-P-tolyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Chloro-6-fluorophenyl)-P-tolyl-amine

Molecular Formula

C13H11ClFN

Molecular Weight

235.68 g/mol

IUPAC Name

2-chloro-6-fluoro-N-(4-methylphenyl)aniline

InChI

InChI=1S/C13H11ClFN/c1-9-5-7-10(8-6-9)16-13-11(14)3-2-4-12(13)15/h2-8,16H,1H3

InChI Key

LYTJUQLAYSVAEX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=C2Cl)F

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=C2Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 146.1 g (1.36 mol) of p-toluidine, 12.6 g (0.02 mol) of (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, 261.9 g (2.73 mol) of sodium t-butoxide, 314.1 g (1.50 mol) of 2-bromo-3-fluoro-chlorobenzene and 6.3 g (0.0069 mol) of tris(dibenzylideneacetone)dipalladium(0) in 3000 ml of toluene is heated to 110° over 30 minutes and stirred an additional 4 hours at this temperature. The mixture is cooled to room temperature and a solution of 680 ml 37% hydrochloric acid and 680 ml of water is added over 15 minutes. The mixture is stirred for 20 minutes and filtered through a pad of Celite. The layers are separated and the organic phase is washed twice with 680 ml of water and once with a solution of 225 g of sodium chloride in 680 ml of water. The solvents are evaporated under reduced pressure to give N-(2′-chloro-6′-fluorophenyl)-4-methylaniline as an oil, b.p. 129-131°/0.5 mm Hg.
Quantity
146.1 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
261.9 g
Type
reactant
Reaction Step One
Quantity
314.1 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
catalyst
Reaction Step One
Quantity
680 mL
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3.91 g 2-chloro-6-fluoro-aniline in 4 ml of tetrahydrofuran and 35 ml of chlorobenzene is cooled down to −40 to −45° C. At this temperature, 5.09 g of titanium-tetrachloride is added to the solution, followed by the addition of 5.0 g of 1-Methoxy-4-methylcyclohexa-1,4-diene. The reaction mixture is allowed to warm up to approx. −35° C. and stirred for 2 hours at this temperature. A solution of 10.18 g of iodine in 20 ml of tetrahydrofuran and 2.3 ml of acetic acid is then added drop-wise to the reaction mixture and the temperature was allowed to warm up to 0° C. The mixture was stirred for 1 hour at 0° C. and 16 hours at 25° C. Then 3.4 g of iodine is added to the reaction mixture and stirring is continued for additional 24 hours at 25° C. The reaction is finally quenched by pouring the reaction mixture onto a mixture of 250 ml of aeq. Sodium bisulfite (38-40%) and 400 ml of saturated aeq. sodium carbonate. The aqueous phase is extracted with ethyl acetate (1×200 ml and 2×100 ml), the ethyl acetate phases are unified and washed with 100 ml of water. The organic phase was dried over anhydrous sodium sulfate and evaporated in vacuo to give a yellow viscous liquid. The liquid was dissolved in hexane/t-butyl-methylether and the solution was filtered over silica gel to obtain, after evaporation of the solvent, 4.33 g of crude product. The product can be used directly in the next step. Alternatively, it can be purified e.g. by column chromatography on silica gel with hexane/t-butyl-methylether (9:1) as eluent to yield pure N-(2′-chloro-6′-fluoro-phenyl)-4-methylaniline.
Quantity
5.09 g
Type
catalyst
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
1-Methoxy-4-methylcyclohexa-1,4-diene
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10.18 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2.3 mL
Type
solvent
Reaction Step Four
Quantity
3.4 g
Type
reactant
Reaction Step Five
Name
hexane t-butyl-methylether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-1-chloro-3-fluorobenzene (32 g, 153 mmol), p-toluidine (16.4 g, 153 mmol), sodium tert.butylate (27.5 g, 286 mmol), (±)-BINAP [2,2′-Bis-(diphenylphosphino)-1,1′-binaphthalin, 0.66 g, 1.1 mmol) and toluene (250 ml) is stirred under nitrogen for about 30 minutes. After the addition of Palladium-bis-(dibenzylidenaceton) (0.8 g, 1 mmol), the mixture is heated to 110° C. (slight reflux) for 14-20 hours. The mixture is then cooled to 30° C., water (60 ml), concentrated hydrochloric acid (60 ml) as well as charcoal and cellite (5 g each) are added and stirring is continued for an hour. The mixture is filtered and the filtrate is separated into the phases. The organic phase is washed with water (3 times, 70 ml each) and concentrated in vacuo to obtain 37.2 g of crude (2′-chloro-6′-fluorophenyl)-(4-methylphenyl)-amine. The product can be used in the next step (Step 1.2) as such; alternatively in can be kugelrohrdistilled in vacuo.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.butylate
Quantity
27.5 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
Palladium bis-(dibenzylidenaceton)
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-6-fluoroaniline (4.00 g, 27.5 mmol), 4-bromotoluene (4.70 g, 27.5 mmol), sodium tert-butylate (4.75 g, 49.4 mmol), and toluene (55 mL) is stirred at 25° C. under nitrogen for 30 minutes. To this mixture, a solution of palladium-bis-(dibenzylidenacetone) (15.8 mg, 55 mmol) and tri-tert-butylphosphine (1) (8.3 mg, 0.04 mmol) in toluene (5 mL) is added and the resulting suspension is stirred at 110° C. for 14 hours. The mixture is then cooled to 30° C. Water (30 ml), concentrated hydrochloric acid (10 ml), charcoal and cellite (1 g each) are added and stirring is continued for 1 hour. The mixture is filtered and the filtrate is separated into its phases. The organic phase is washed three times with water (10 mL) and concentrated in vacuo to give 6.5 g of crude (2′-chloro-6′-fluorophenyl)-(4-methylphenyl)-amine. The product can be used directly in the next step (Step 1.2). Alternatively, it can be distilled in vacuo by Kugelrohr.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
sodium tert-butylate
Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
[Compound]
Name
palladium bis-(dibenzylidenacetone)
Quantity
15.8 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
8.3 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

14.65 g (100 mmol) of 2-chloro-6-fluorophenol are dissolved in 50 ml of 2-propanol followed by the addition of 15.5 g (112 mmol) of potassium carbonate and 18.9 g (103 mmol) of 2-chloro-N-(4-methylphenyl)acetamide. The mixture is refluxed for 4 hours. At this time, the formation of 2-(2′-chloro-6′-fluorophenoxy)-N-(4-methylphenyl)acetamide is completed. 20 ml of sodium methylate solution 30% in methanol are slowly added. To maintain a temperature of at least 75° C., about 25 ml of solvent are distilled during the addition. The mixture is boiled 2 hours more to complete the formation of (2′-chloro-6′-fluorophenyl)-(4-methylphenyl)-amine.
Quantity
14.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
2-(2′-chloro-6′-fluorophenoxy)-N-(4-methylphenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
solvent
Quantity
25 mL
Type
reactant
Reaction Step Five

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